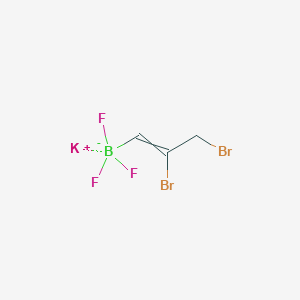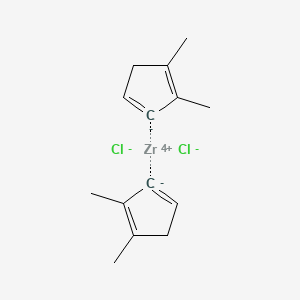
3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid is a chemical compound with the molecular formula C10H10O4 It is a member of the benzodioxepine family, characterized by a benzene ring fused to a dioxepine ring
Méthodes De Préparation
The synthesis of 3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid typically involves several steps. One common method includes the N-nitrosation of a precursor compound using sodium nitrite and concentrated hydrochloric acid, followed by cyclization using trifluoroacetic anhydride at low temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Analyse Des Réactions Chimiques
3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
This compound has several applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the study of molecular interactions and pathways .
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use, but it generally involves binding to target proteins or enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
3-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-2-carboxylic acid can be compared to other similar compounds such as 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acid and 3,4-dihydro-2H-1,5-benzodioxepine-7,8-dicarboxylic acid. These compounds share a similar core structure but differ in the functional groups attached to the benzodioxepine ring. The unique properties of this compound make it particularly useful in specific research applications .
Propriétés
Numéro CAS |
33632-66-5 |
|---|---|
Formule moléculaire |
C10H10O5 |
Poids moléculaire |
210.18 g/mol |
Nom IUPAC |
3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-4-carboxylic acid |
InChI |
InChI=1S/C10H10O5/c11-6-5-14-7-3-1-2-4-8(7)15-9(6)10(12)13/h1-4,6,9,11H,5H2,(H,12,13) |
Clé InChI |
KXKXVHVPGVIMLG-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC2=CC=CC=C2O1)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


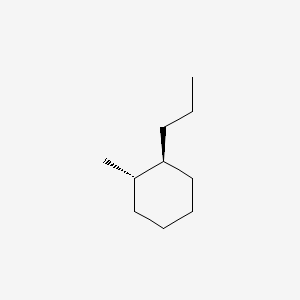

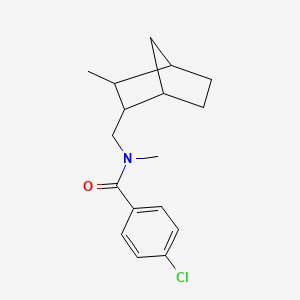
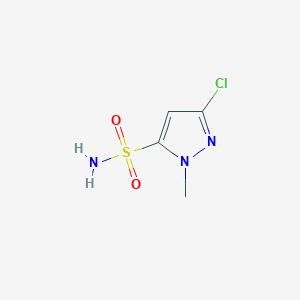



![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)
![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)



